molecular formula C11H11NS B14425217 3-(Benzylsulfanyl)-1H-pyrrole CAS No. 82511-51-1

3-(Benzylsulfanyl)-1H-pyrrole

Katalognummer: B14425217
CAS-Nummer: 82511-51-1
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: MMSVVRAEKZUQGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylsulfanyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a benzylsulfanyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1H-pyrrole typically involves the reaction of pyrrole with benzylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydrogen atom at the third position of the pyrrole ring with the benzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.

Wissenschaftliche Forschungsanwendungen

3-(Benzylsulfanyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 3-(Benzylsulfanyl)-1H-pyrrole involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylsulfanyl)-1H-pyrrole: Similar structure but with a methyl group instead of a benzyl group.

    3-(Ethylsulfanyl)-1H-pyrrole: Similar structure but with an ethyl group instead of a benzyl group.

    3-(Phenylsulfanyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-(Benzylsulfanyl)-1H-pyrrole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Eigenschaften

CAS-Nummer

82511-51-1

Molekularformel

C11H11NS

Molekulargewicht

189.28 g/mol

IUPAC-Name

3-benzylsulfanyl-1H-pyrrole

InChI

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8,12H,9H2

InChI-Schlüssel

MMSVVRAEKZUQGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=CNC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.